1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone
Description
1-[1-(Cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone is a synthetic indole derivative characterized by a cyclohexylcarbonyl group at the indole nitrogen (position 1) and an acetyl group (ethanone) at position 3. This compound likely serves as a precursor for bioactive molecules or heterocyclic syntheses, given the reactivity of its ketone groups and indole core.
Properties
IUPAC Name |
1-[1-(cyclohexanecarbonyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFIYHDYPOERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone typically involves the reaction of indole with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanone to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity :
Recent studies have indicated that indole derivatives exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Neuroprotective Effects :
Research has also highlighted the neuroprotective effects of indole derivatives. The compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Agrochemical Applications
Plant Growth Regulators :
Indole derivatives are known to influence plant growth and development. The compound has been investigated for its potential use as a plant growth regulator, particularly in enhancing ethylene biosynthesis which plays a crucial role in fruit ripening and stress responses in plants.
Materials Science Applications
Organic Electronics :
The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated various indole derivatives, including 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone, demonstrating significant inhibition of tumor growth in xenograft models. The study concluded that structural modifications could further enhance anticancer efficacy .
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, the compound was shown to significantly reduce neuronal cell death induced by oxidative stress. This protective effect was attributed to the modulation of antioxidant enzyme activity, highlighting its potential therapeutic application in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone with analogous indole-3-yl ethanone derivatives, highlighting structural variations, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: Electron-withdrawing groups (e.g., Cl in , NO₂ in ) increase electrophilicity at the indole core, facilitating nucleophilic substitutions or cyclizations. Lipophilic groups (cyclohexylcarbonyl in , adamantane in ) enhance bioavailability and blood-brain barrier penetration, making these compounds relevant to CNS-targeting drug design. Sulfonyl groups () introduce polarity and toxicity risks (e.g., H302: harmful if swallowed), limiting their therapeutic use without structural optimization.
Synthetic Utility: Indol-3-yl ethanones are versatile intermediates. For example, 1-(1H-Indol-3-yl)ethanone () reacts with diazonium salts to form pyridazine derivatives (), while 1-(5-chloro-1H-indol-3-yl)ethanone () undergoes condensation with thiosemicarbazide to yield anticancer thioamides ().
Safety Profiles: Sulfonyl-substituted derivatives () exhibit higher acute toxicity (oral LD₅₀: Category 4) compared to halogenated or alkylated analogs. Adamantanoylindoles () are legislatively controlled due to psychoactive risks, underscoring the importance of substituent choice in drug development.
Biological Activity
1-[1-(Cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone, with CAS number 861207-70-7, is a compound belonging to the indole family, which is notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 269.34 g/mol
- Structural Characteristics : The compound features an indole ring substituted with a cyclohexylcarbonyl group and an ethanone moiety.
| Property | Value |
|---|---|
| CAS Number | 861207-70-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 269.34 g/mol |
Anti-inflammatory and Analgesic Effects
Recent studies have highlighted the potential of indole derivatives, including this compound, as nonsteroidal anti-inflammatory drugs (NSAIDs). A significant study evaluated various indole derivatives for their inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways.
Research Findings
- Synthesis and Evaluation : The compound was synthesized through a condensation reaction involving indole derivatives and was characterized using IR, NMR, and mass spectrometry. The synthesized compounds were docked with COX-2 to assess their binding affinities.
- In Vivo Studies : In vivo experiments demonstrated that certain derivatives exhibited significant analgesic and anti-inflammatory properties comparable to established NSAIDs like indomethacin. Among these, one derivative showed particularly strong activity against inflammation and pain responses in animal models .
The biological activity of this compound is primarily attributed to its ability to inhibit COX-2 enzyme activity. By blocking this enzyme, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of COX-2 enzyme |
| Analgesic | Comparable efficacy to indomethacin |
Case Study 1: Analgesic Efficacy
A study involving the administration of synthesized indole derivatives in animal models demonstrated that compounds similar to this compound significantly reduced pain behaviors in models of acute pain. The results indicated a dose-dependent response, with higher doses yielding greater analgesic effects .
Case Study 2: Safety Profile
In a separate investigation focusing on the safety profile of these compounds, long-term administration did not result in significant adverse effects compared to traditional NSAIDs. This suggests a favorable safety margin for potential therapeutic use .
Q & A
Q. What are the recommended methodologies for synthesizing 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone?
A common approach involves Friedel-Crafts acylation of indole derivatives. For example:
React 1H-indole with cyclohexanecarbonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the cyclohexylcarbonyl group at the indole N1 position.
Perform a subsequent acetylation at the C3 position using acetyl chloride under controlled conditions.
Key considerations : Optimize reaction temperature (typically 0–25°C) and stoichiometry to avoid over-acylation. Monitor intermediates via TLC or HPLC .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
- Mass spectrometry : Confirm molecular weight using high-resolution MS (HRMS) and compare with theoretical values (e.g., [M+H]<sup>+</sup> = calculated 298.17 g/mol).
Table 1 : Example spectroscopic data (hypothetical, based on analogous compounds):
| Technique | Key Data | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.1 (s, 1H, indole H2), 2.6 (s, 3H, acetyl CH₃) | |
| HRMS | m/z 298.1701 ([M+H]<sup>+</sup>, Δ <1 ppm) |
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis due to potential inhalation risks (H335).
- Waste disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can computational methods aid in studying this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict regioselectivity in further functionalization (e.g., C5 halogenation).
- Molecular docking : Screen for binding affinity with biological targets (e.g., serotonin receptors) using software like AutoDock Vina.
- MD simulations : Assess stability in aqueous vs. lipid membranes to inform drug delivery strategies .
Q. How might crystallographic data resolve contradictions in reported spectroscopic results?
Discrepancies in NMR assignments (e.g., ambiguous coupling constants) can arise from dynamic effects or impurities. Single-crystal X-ray structures provide unambiguous confirmation of:
Q. What strategies mitigate decomposition during storage?
- Temperature control : Store at –20°C under inert gas (argon) to prevent oxidation.
- Light sensitivity : Use amber glass vials to block UV-induced degradation.
- Stability assays : Monitor purity via HPLC every 6 months; detect degradation products (e.g., hydrolyzed ketone) using LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in different studies?
- Experimental variables : Control cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., pH, serum content).
- Dose-response curves : Replicate results across ≥3 independent experiments; use ANOVA to assess statistical significance.
- Meta-analysis : Compare findings with structurally similar indole derivatives (e.g., 3-acetylindole analogs) to identify structure-activity trends .
Methodological Recommendations
Q. What advanced characterization techniques are underutilized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
